2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-6-4-8-3-2-7(6)9-10;/h5,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLYLCZGNWCDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Findings :
- 2-Methyl Substitution : Enhances metabolic stability by reducing N-glucuronidation and oxidation susceptibility in liver microsomes .
- Sulfonamide/Oxadiazole Modifications : Introduce hydrogen-bonding motifs for target engagement (e.g., kinase inhibition) .
Table 2: Pharmacological Profiles of Selected Analogs
Key Insights :
- The 2-methyl derivative serves as a metabolically stable scaffold for further derivatization, unlike non-methylated analogs like Compound 17, which exhibit rapid hepatic clearance .
- Substitutions at position 7 (e.g., 4-chlorophenyl in ) enhance antiproliferative activity, while oxazole modifications () improve antimicrobial potency.
Metabolic Stability and Structural Optimization
Critical Factors :
- Oxidation Resistance: The 2-methyl group in the target compound shields the pyrazole ring from cytochrome P450-mediated oxidation, a common issue in analogs like 4,5-dihydro-2H-pyrazolo[4,3-c]quinoline .
- N-Glucuronidation Reduction: Fluorination at position 8 (in quinoline analogs) or methyl substitution (in the target compound) minimizes glucuronide formation, enhancing bioavailability .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 157327-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₇H₁₂ClN₃
- Molecular Weight : 173.64 g/mol
- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
- Purity : Typically around 95% to 97% in commercial preparations .
Research indicates that this compound may interact with various biological targets, influencing multiple pathways:
-
Cholinesterase Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation in the nervous system. Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Activity :
-
Antitumor Effects :
- Some derivatives have been explored for their antitumor activity through inhibition of specific kinases involved in cancer progression. For instance, compounds structurally related to 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have demonstrated efficacy against tumor growth in preclinical models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Cholinesterase Inhibition | AChE and BChE inhibition | |
| Anti-inflammatory | COX inhibition | |
| Antitumor | Kinase inhibition |
Selected Research Findings
- Cholinesterase Inhibition :
- Anti-inflammatory Properties :
- Antitumor Activity :
Q & A
Basic: What are the optimal synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted piperidone derivatives with hydrazine or its analogs. For example:
- Step 1 : React 3,5-diarylidenepiperidone with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours to form the pyrazolo-pyridine core .
- Step 2 : Purify intermediates via recrystallization (e.g., using ethyl acetate/petroleum ether mixtures) .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in methanol, followed by crystallization .
Key validation : Monitor reaction progress using TLC and confirm final structure via NMR and high-resolution mass spectrometry (HRMS) .
Basic: How to purify and characterize this compound to ensure >95% purity?
- Purification : Use flash chromatography with gradients of dichloromethane/methanol or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Look for pyrazole ring protons at δ 7.5–8.5 ppm and tetrahydro-pyridine protons at δ 1.5–3.5 ppm .
- MS : Confirm molecular ion peaks (e.g., [M+H] for CHNCl: calc. 198.08, obs. 198.1) .
- HPLC : Use C18 columns with UV detection at 254 nm; retention times vary with mobile phase (e.g., 8–12 min for acetonitrile/water) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., analgesic vs. antiarrhythmic effects)?
Discrepancies may arise from:
- Stereochemical variability : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as biological activity often depends on stereochemistry .
- Assay conditions : Compare IC values across standardized assays (e.g., patch-clamp for antiarrhythmic activity vs. hot-plate tests for analgesia) .
- Metabolic stability : Assess hepatic microsomal stability to rule out false positives from metabolite interference .
Advanced: What crystallographic strategies ensure accurate structural determination of this compound?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å). For example, monoclinic systems (space group P2/c) often yield high-resolution data .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Validation : Check for π-π stacking (centroid distances ~3.6 Å) and hydrogen-bond networks (e.g., N–H···Cl, O–H···Cl) .
Advanced: How does complexation with β-cyclodextrin affect the compound’s pharmacokinetics?
- Method : Prepare inclusion complexes by mixing equimolar amounts of the compound and β-cyclodextrin in ethanol/water, followed by evaporation at 50–55°C .
- Impact :
- Validation : Use phase-solubility diagrams and in vivo pharmacokinetic studies in rodent models .
Advanced: How to address hygroscopicity and stability challenges during storage?
- Storage : Store at –20°C in airtight containers with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles .
- Stability testing :
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardization :
- Statistical rigor : Perform triplicate experiments with ANOVA analysis (p < 0.05 significance threshold) .
Advanced: How to design SAR studies for pyrazolo-pyridine derivatives?
- Core modifications :
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
